molecular formula C13H18FNO B018344 (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine CAS No. 105812-81-5

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Cat. No. B018344
CAS RN: 105812-81-5
M. Wt: 223.29 g/mol
InChI Key: CXRHUYYZISIIMT-AAEUAGOBSA-N
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Description

“(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine” is a chemical compound with the empirical formula C13H18FNO and a molecular weight of 223.29 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is CN1CCC@HC1)c2ccc(F)cc2 . This notation provides a way to represent the structure of the molecule in a text format. The InChI key is CXRHUYYZISIIMT-AAEUAGOBSA-N , which is a unique identifier for chemical substances.

Safety and Hazards

This compound should be handled in accordance with good industrial hygiene and safety practice . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHUYYZISIIMT-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909750, DTXSID701335734
Record name (-)-Paroxol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

CAS RN

105812-81-5, 109887-53-8
Record name (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
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Record name rel-(3R,4S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, (-)-trans-
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Record name 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, (+/-)-trans-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Paroxol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3S,4R)
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXOL, (±)-
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Record name PAROXOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 2
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 3
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 4
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 5
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 6
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Q & A

Q1: Why is enantioseparation of paroxol important?

A1: Paroxol exists as two enantiomers: (3S,4R)-paroxol and (3R,4S)-paroxol. Enantiomers can exhibit different pharmacological properties. In the case of paroxetine, only the (3S,4R)-enantiomer is pharmacologically active as an antidepressant. Therefore, developing effective methods to separate and analyze the individual enantiomers of paroxol is crucial for quality control during drug synthesis and for ensuring the purity and efficacy of the final drug product [, , ].

Q2: What analytical techniques are commonly used for paroxol enantioseparation?

A2: Several techniques have proven effective for separating paroxol enantiomers:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: This method utilizes a stationary phase within the HPLC column that interacts differently with each enantiomer, allowing for their separation. Various chiral stationary phases have been explored, including those based on amylose [] and cellulose tris(3,5-dimethylphenylcarbamate) [].
  • Supercritical Fluid Chromatography (SFC): SFC offers a potentially more environmentally friendly alternative to HPLC. Research has shown successful enantioseparation of paroxol on a Chiralpak AD-H column using supercritical carbon dioxide modified with methanol [].
  • Countercurrent Chromatography (CCC): This technique separates compounds based on their partitioning between two immiscible liquid phases. While limited information was available in the abstracts, research suggests its potential for stereoselective separation of paroxol and related compounds [].

Q3: What challenges exist in developing efficient analytical methods for paroxol?

A3: Achieving optimal enantioseparation often requires careful optimization of several factors. Research highlights challenges such as:

  • Selecting the appropriate chiral stationary phase and mobile phase composition for HPLC and SFC methods: The choice significantly impacts the resolution and selectivity of enantiomer separation. Researchers have investigated various chiral selectors and mobile phase additives, like sulfobutylether-β-cyclodextrin and carboxymethyl-β-cyclodextrin, to achieve optimal separation [, ].
  • Understanding the underlying separation mechanisms: By elucidating the interactions between paroxol enantiomers and the chiral selectors, researchers can better predict and optimize separation conditions. Studies have explored different retention models and investigated the formation of inclusion complexes between paroxol and chiral additives to understand these interactions [, ].
  • Scaling up analytical methods for preparative separations: While analytical methods focus on analysis and characterization, efficient large-scale separation is crucial for producing enantiopure paroxol for pharmaceutical use. Research using supercritical fluid chromatography explored the adsorption isotherms of paroxol enantiomers to evaluate the feasibility of scaling up separation processes [].

Q4: Beyond analytical techniques, what other research avenues are being explored for paroxol?

A4: The provided abstracts hint at broader research directions:

  • Enzymatic Resolution: This approach uses enzymes to selectively transform one enantiomer, leaving the desired enantiomer unchanged. Research is exploring how modifying the structure of paroxol influences the effectiveness of enzymatic resolution using molecular simulations [].
  • ¹⁹F NMR Spectroscopy: This technique can differentiate between enantiomers based on differences in the chemical environment of fluorine atoms. It has been successfully used for enantiomeric analysis of (3S,4R)-paroxol, highlighting its potential for characterizing enantiomeric purity [].

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